molecular formula C16H22N6O3S B2969894 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1448072-00-1

1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2969894
CAS No.: 1448072-00-1
M. Wt: 378.45
InChI Key: OYWMLLFVXBZTFW-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a novel compound known for its complex structure and multifaceted applications. This compound combines several functional groups, contributing to its reactivity and potential uses in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves the following steps:

  • Preparation of the pyrimidin-2-ylimidazole precursor.

  • Alkylation of the imidazole with a suitable haloalkane to introduce the ethyl chain.

  • Formation of the piperidine-4-carboxamide via a reaction with 1-(methylsulfonyl)piperidine.

Reaction conditions vary, but the process generally requires controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency and cost-effectiveness. This often involves:

  • Automated reactors for precise control of reaction conditions.

  • High-performance purification methods, such as crystallization or chromatography.

  • Utilization of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide undergoes several types of reactions, including:

  • Oxidation: : It can be oxidized at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Certain groups in the compound can be reduced under appropriate conditions.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) in a solvent like dichloromethane.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) in ethanol.

  • Substitution: : Various halides or other nucleophiles in the presence of bases like potassium carbonate (K2CO3).

Major Products

The primary products depend on the specific reaction, but typical transformations include:

  • Formation of sulfone derivatives.

  • Reduced analogs with modified functional groups.

  • Substituted products retaining the core structure but with diverse substituents.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-26(24,25)22-9-3-13(4-10-22)16(23)20-8-12-21-11-7-19-15(21)14-17-5-2-6-18-14/h2,5-7,11,13H,3-4,8-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWMLLFVXBZTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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